A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Introduction
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, incorporating a benzoic acid moiety, a nitro group, and a hydroxyethylamino side chain, imparts a unique combination of chemical functionalities that are of interest to researchers in drug discovery and materials science. The precise characterization of its physicochemical properties is fundamental to its application, enabling the design of robust synthetic routes, the development of suitable analytical methods, and the prediction of its behavior in biological systems.
This technical guide provides an in-depth exploration of the core physicochemical properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also detailing the underlying principles and experimental protocols for their determination.
Chemical Identity and Structure
A clear understanding of the molecular identity is the foundation for all further physicochemical characterization.
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IUPAC Name: 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
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CAS Number: 59320-14-8[1]
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Molecular Formula: C₉H₁₀N₂O₅[1]
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Molecular Weight: 226.19 g/mol [1]
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Chemical Structure:
(A proper 2D structure diagram would be inserted here in a full document)
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | - |
| CAS Number | 59320-14-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])NCCO | - |
Physicochemical Properties
The following sections detail the key physicochemical properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. Where experimental data is not publicly available, this guide provides robust, standardized protocols for their determination.
Table 2: Summary of Physicochemical Properties
| Property | Value/Expected Range | Method of Determination |
| Melting Point | Data not available; expected to be a high-melting solid. | Capillary Melting Point Apparatus |
| Boiling Point | Data not available; likely to decompose at high temperatures. | - |
| Solubility | Data not available. | Shake-Flask Method |
| pKa | Data not available; estimated to have at least two pKa values (carboxylic acid and amino group). | Potentiometric Titration |
| LogP | 0.6972 (Calculated) | Computational |
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <2°C) is indicative of high purity. While no experimental melting point for this specific compound is readily available in the literature, related nitrobenzoic acid derivatives are high-melting solids, suggesting a similar characteristic for the title compound.
The rationale behind using a capillary-based method is to ensure uniform and controlled heating of a small, powdered sample, allowing for precise observation of the phase transition from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle. A fine powder ensures efficient heat transfer within the capillary.[2]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample.
-
Heating and Observation: Heat the sample at a slow, controlled rate of 1-2°C per minute. Observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3]
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The aqueous solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring equilibrium is reached.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.[4]
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Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid. This step is critical to avoid contamination of the supernatant with undissolved particles.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[6] The solubility is reported in units such as mg/mL or µM.
Diagram 2: Shake-Flask Solubility Determination Workflow
Caption: Standardized workflow for the shake-flask solubility assay.
Dissociation Constant (pKa)
The pKa value quantifies the acidity of a functional group. For 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, at least two pKa values are expected: one for the carboxylic acid group (acidic) and one for the protonated secondary amine (basic). These values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn governs its solubility, membrane permeability, and receptor binding.
Potentiometric titration is a highly accurate method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
pH meter with a calibrated electrode
-
Automated titrator or a burette
-
Stir plate and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Solution Preparation: Accurately prepare a solution of the compound in water or a co-solvent system if solubility is low. A typical concentration is around 1 mM.[8][9]
-
Initial pH Adjustment: For determining the acidic pKa of the carboxylic group, the solution can be titrated directly with a standardized strong base (e.g., 0.1 M NaOH). For the basic pKa of the amine, the solution should first be acidified with a standardized strong acid (e.g., 0.1 M HCl) to a pH below the expected pKa, then titrated with the strong base.[9]
-
Titration: Place the solution in the temperature-controlled vessel and immerse the pH electrode. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Aromatic protons on the benzene ring, likely appearing as complex multiplets in the 7-8.5 ppm region. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
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Methylene protons of the hydroxyethyl group (-NH-CH₂-CH₂-OH), which would likely appear as two distinct triplets or more complex multiplets in the 3-4 ppm range.
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The amine proton (-NH-) and the hydroxyl proton (-OH) would likely appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton (-COOH) would be a very broad singlet far downfield, typically >10 ppm.[10]
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in unique electronic environments.[11]
-
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 165-175 ppm range.
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The aromatic carbons would appear in the 110-150 ppm region. The carbons directly attached to the nitro and amino groups would show significant shifts.
-
The two aliphatic carbons of the hydroxyethyl group would appear in the upfield region, typically between 40-70 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[12]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[12]
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.[13]
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region corresponding to the C-O stretch of the carboxylic acid.[12]
UV-Vis Spectroscopy
The UV-Vis spectrum is influenced by the electronic transitions within the aromatic system. Benzoic acid itself shows absorption maxima around 230 nm and 274 nm.[14][15] The presence of the nitro group (a strong chromophore) and the amino group (an auxochrome) is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.
Synthesis and Purification
A plausible synthetic route for 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid involves a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
A common strategy for synthesizing 4-substituted-3-nitrobenzoic acids starts from a precursor like 4-fluoro-3-nitrobenzoic acid.[16] The highly electronegative fluorine atom is a good leaving group for nucleophilic aromatic substitution.
Reaction: 4-fluoro-3-nitrobenzoic acid reacts with ethanolamine in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like DMF. The ethanolamine acts as the nucleophile, displacing the fluoride. An acidic workup would then protonate the carboxylate to yield the final product.
Diagram 3: Proposed Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Caption: A plausible synthetic route via nucleophilic aromatic substitution.
Safety and Handling
Based on available safety data for this compound and related structures, appropriate safety precautions are necessary.
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. While some experimental values are not yet reported in the public domain, this document equips researchers with the foundational knowledge and detailed, field-proven experimental protocols necessary to characterize this compound thoroughly. A robust understanding of these properties is essential for advancing its potential applications in scientific research and development.
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